
(2-Bromoethoxy)-tert-butyldimethylsilane
Overview
Description
(2-Bromoethoxy)-tert-butyldimethylsilane (CAS: 86864-60-0) is a versatile organosilicon compound widely used in organic synthesis. Its molecular formula is C₈H₁₉BrOSi (molecular weight: 239.22 g/mol), featuring a tert-butyldimethylsilyl (TBDMS) group attached to a 2-bromoethoxy moiety . Synthesized via the reaction of tert-butyldimethylchlorosilane (TBDMSCl) with 2-bromoethanol in the presence of a base (e.g., imidazole or triethylamine), it is obtained as a colorless oil with a yield of ~69–99% . Key physical properties include a density of 1.107 g/cm³, boiling point of 191.2°C, and flash point of 69.4°C .
The compound’s primary application lies in introducing TBDMS-protected ethoxy groups into organic molecules. It serves as an alkylating agent in nucleophilic substitutions, participates in N-hydroxyalkylation reactions under palladium catalysis, and acts as a protecting group for alcohols or amines in multi-step syntheses . Its stability under basic conditions and ease of deprotection (e.g., using TBAF or acidic conditions) make it indispensable in complex molecule construction, such as in the synthesis of opioid receptor ligands, taxane derivatives, and PET imaging agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane typically involves the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary haloalkane. In this case, the reaction between 2-bromoethanol and tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)-tert-butyldimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The bromo group can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as N-bromosuccinimide (NBS) and hydrogen peroxide are used.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding ethoxy compound.
Scientific Research Applications
Organic Synthesis
This compound is widely used as a building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of various organic compounds, including ethers and esters. It can also be utilized in reactions such as:
- N-Alkylation : Acting as a nucleophilic reagent, it facilitates the formation of carbon-carbon bonds.
- Formation of Complex Molecules : It serves as an intermediate in the synthesis of bioactive molecules.
Medicinal Chemistry
In the field of medicinal chemistry, (2-Bromoethoxy)-tert-butyldimethylsilane is employed for developing pharmaceutical intermediates. Notably, it has been studied for its potential cytotoxic effects against cancer cell lines. Its mechanism involves interference with microtubule dynamics, crucial for cellular processes such as mitosis.
- Case Study - Cytotoxicity Assessment : Research demonstrated that treatment with 10 µM of this compound on HeLa cells resulted in 56% arrest in the G2/M phase after 24 hours, indicating significant antitumor potential .
Material Science
The compound is also utilized in material science for synthesizing silicon-based materials with tailored properties. Its reactivity contributes to the development of advanced materials used in various applications, including coatings and composites.
The biological activity of this compound has garnered attention for its role in synthesizing various bioactive molecules. It has shown promise in inhibiting tubulin polymerization, leading to potential applications in cancer therapy.
- Structure-Activity Relationship : Variations in substituents on the indole ring have been found to significantly impact cytotoxicity, suggesting that structural modifications can enhance therapeutic efficacy .
Cytotoxicity Assessment
- Objective : Evaluate the cytotoxic effects on HeLa cells.
- Findings : Treatment at 10 µM led to significant G2/M phase arrest and increased polyploidy .
Molecular Modeling Studies
- Objective : Investigate binding interactions.
- Findings : Computational studies indicated effective binding at the colchicine site on β-tubulin, suggesting mechanisms for disrupting microtubule dynamics .
Mechanism of Action
The mechanism of action of (2-Bromoethoxy)-tert-butyldimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the silicon moiety can stabilize intermediates through hyperconjugation and inductive effects. This makes the compound versatile in various synthetic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. (3-Bromophenoxy)(tert-butyl)dimethylsilane
- Structure : C₁₂H₁₉BrOSi (MW: 287.27 g/mol).
- Key Differences: Replaces the aliphatic 2-bromoethoxy group with an aromatic 3-bromophenoxy group.
- Applications : Used in aryl ether couplings and Suzuki-Miyaura reactions due to its aromatic bromine, which enhances reactivity in cross-coupling processes. Unlike (2-bromoethoxy)-TBDMS, it is less suited for aliphatic alkylation but excels in forming biaryl systems .
2.1.2. tert-Butyl(2-iodoethoxy)dimethylsilane (CAS: 101166-65-8)
- Structure : C₈H₁₉IOSi (MW: 286.22 g/mol).
- Key Differences : Bromine is replaced by iodine, a better leaving group.
- Reactivity : Exhibits faster nucleophilic substitution rates (e.g., in SN2 reactions) compared to the bromo analogue. This makes it preferable in reactions requiring rapid displacement, such as radiofluorination for PET tracers .
2.1.3. (3-Bromopropoxy)-tert-butyldimethylsilane (CAS: 89031-84-5)
- Structure : C₉H₂₁BrOSi (MW: 253.25 g/mol).
- Key Differences : Features a three-carbon chain (vs. two-carbon in the target compound).
- Applications : The longer chain increases steric bulk, which can hinder reactions in constrained environments. However, it provides flexibility in spacer design for drug conjugates or polymer chemistry .
Physicochemical Properties
Biological Activity
(2-Bromoethoxy)-tert-butyldimethylsilane is a silane derivative that has garnered attention for its potential biological applications, particularly in the realm of medicinal chemistry. This compound is noted for its role in the synthesis of various bioactive molecules and its interaction with biological systems, including effects on cellular processes such as tubulin polymerization.
This compound can be synthesized through various methods, often involving the reaction of tert-butyldimethylsilane with bromoethanol. Its structure allows it to function as a versatile reagent in organic synthesis, particularly in the formation of more complex molecules.
The biological activity of this compound is primarily linked to its ability to interfere with microtubule dynamics. Microtubules, composed of tubulin, are crucial for numerous cellular functions, including mitosis and intracellular transport. Compounds that inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells.
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce G2/M phase arrest in HeLa cells, leading to polyploidization and ultimately cell death due to mitotic catastrophe .
Case Studies and Research Findings
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of this compound on HeLa cells, it was found that treatment with 10 µM of the compound resulted in 56% of cells being arrested in the G2/M phase after 24 hours. This effect was accompanied by a notable increase in polyploid cells after 48 hours, suggesting a potent interference with normal cell division .
- Structure-Activity Relationship (SAR) : The effectiveness of this compound as an antitumor agent has been linked to its structural characteristics. Variations in substituents on the indole ring have shown to impact cytotoxicity significantly. For example, compounds with methyl or methoxy groups at specific positions exhibited enhanced cytotoxic effects compared to others lacking these modifications .
- Molecular Modeling Studies : Computational studies have supported experimental findings by demonstrating that this compound binds effectively at the colchicine site on β-tubulin, which is critical for disrupting microtubule dynamics. The binding involves hydrogen bonding interactions that stabilize the compound within the tubulin structure .
Data Tables
Compound | Cell Line | Concentration (µM) | G2/M Arrest (%) | Polyploid Cells (%) |
---|---|---|---|---|
This compound | HeLa | 10 | 56 | 26 |
Control | HeLa | - | - | - |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing (2-bromoethoxy)-tert-butyldimethylsilane (TBS) groups into organic molecules?
- Methodological Answer : The compound is commonly used in alkylation reactions under basic conditions. For example, in the synthesis of hydroxyethylamino-substituted derivatives, (2-bromoethoxy)-TBS reacts with phenolic or amine-containing precursors using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, THF) at temperatures ranging from 0°C to 80°C. Yields typically range from 41% to 76%, depending on steric hindrance and solvent choice .
- Key Reaction Conditions :
Base | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|
NaH (60%) | DMF | 0–20°C | 41% | |
K₂CO₃ | ACN | 80°C | 76% |
Q. How is the TBS-protected bromoethoxy group characterized post-synthesis?
- Analytical Methods :
- LCMS : Retention times (e.g., 1.38 minutes under SMD-TFA05 conditions) and molecular ion peaks (e.g., m/z 771 [M+H]⁺) confirm successful alkylation .
- ¹H NMR : Distinct signals for tert-butyldimethylsilyl (TBS) protons (δ ~0.1–0.3 ppm for Si–CH₃ and ~1.0 ppm for C(CH₃)₃) and bromoethoxy protons (δ ~3.6–4.0 ppm) are critical .
Q. What precautions are necessary when handling (2-bromoethoxy)-TBS in air-sensitive reactions?
- Safety Protocols :
- Use inert atmospheres (N₂/Ar) to prevent moisture-induced desilylation.
- Avoid exposure to strong acids/bases, which can cleave the TBS group prematurely.
- Store under anhydrous conditions at 2–8°C to minimize decomposition .
Advanced Research Questions
Q. How can competing elimination side reactions be minimized during alkylation with (2-bromoethoxy)-TBS?
- Mitigation Strategies :
- Solvent Selection : THF or DMF stabilizes intermediates better than acetone, reducing β-elimination .
- Temperature Control : Lower temperatures (e.g., 0°C) suppress undesired pathways. For example, alkylation at 80°C in ACN led to 76% yield, while room-temperature reactions in DMF showed lower efficiency (~41%) .
- Base Optimization : Bulky bases like NaH minimize nucleophilic competition compared to K₂CO₃ .
Q. What mechanistic insights explain yield variability in TBS-protected bromoethoxy reactions?
- Key Factors :
- Steric Effects : Bulky substrates (e.g., aryl ethers) reduce accessibility of the bromoethoxy group, lowering yields .
- Solvent Polarity : Polar aprotic solvents (DMF, ACN) enhance nucleophilicity of oxygen/nitrogen nucleophiles, improving reaction rates .
- Counterion Effects : Na⁺ (from NaH) may coordinate with leaving groups, facilitating SN2 pathways, whereas K⁺ (from K₂CO₃) favors slower SN1 mechanisms .
Q. How can contradictory yield data across studies be reconciled?
- Case Analysis :
- In , alkylation with NaH in DMF yielded 41%, while achieved 76% using K₂CO₃ in ACN. The disparity arises from solvent polarity (ACN > DMF) enhancing nucleophile activation and higher temperature (80°C) accelerating reaction kinetics .
- Recommendations :
- Standardize solvent/base pairs for specific substrate classes.
- Use kinetic studies (e.g., time-resolved LCMS) to identify rate-limiting steps .
Q. What advanced purification techniques are effective for isolating TBS-protected intermediates?
- Purification Workflow :
- Flash Chromatography : Hexane/EtOAc (6:1) effectively separates silyl ethers from unreacted starting materials .
- Prep-HPLC : Reverse-phase C18 columns with gradients of water/acetonitrile resolve polar byproducts .
- TBAF Deprotection : Tetrabutylammonium fluoride (TBAF) selectively cleaves TBS groups post-purification, enabling downstream functionalization .
Q. Experimental Design Considerations
Q. How to design a kinetic study for TBS-mediated alkylation reactions?
- Protocol :
Time-Point Sampling : Quench aliquots at intervals (0, 1, 3, 6, 12 h) with TBAF to halt reactions.
LCMS Quantification : Monitor conversion rates via [M+H]⁺ peak intensity .
Activation Energy Calculation : Use Arrhenius plots from reactions at 25°C, 50°C, and 80°C .
Q. What computational tools predict regioselectivity in TBS-protected bromoethoxy reactions?
- Tools :
- DFT Calculations : Gaussian or ORCA software models transition states to identify favored SN2/SN1 pathways .
- Molecular Dynamics (MD) : Simulates solvent effects on nucleophile accessibility (e.g., DMF vs. THF) .
Properties
IUPAC Name |
2-bromoethoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKINHFZTVLNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394126 | |
Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86864-60-0 | |
Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(t-Butyldimethylsiloxy)ethylbromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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